molecular formula C13H18Cl2N2O2S B4446028 1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine

1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine

Cat. No.: B4446028
M. Wt: 337.3 g/mol
InChI Key: RBSXZEMQDLWMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is a sulfonamide derivative of piperazine, which has been found to exhibit promising results in various studies.

Mechanism of Action

The exact mechanism of action of 1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine is not fully understood. However, it has been suggested that this compound inhibits the activity of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. This leads to a decrease in blood pressure and has been found to be effective in the treatment of hypertension.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine in lab experiments include its high purity, efficiency of synthesis, and potential pharmacological properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic effects on neurological disorders. In addition, the potential use of this compound in combination with other drugs for the treatment of hypertension and cancer should be explored.

Scientific Research Applications

1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine has been extensively studied for its potential pharmacological properties. It has been found to exhibit antihypertensive, anti-inflammatory, and antitumor activities. In addition, this compound has been found to have a potential therapeutic effect on neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methylsulfonyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2S/c1-2-16-6-8-17(9-7-16)20(18,19)10-11-12(14)4-3-5-13(11)15/h3-5H,2,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSXZEMQDLWMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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